molecular formula C9H14N4 B420337 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B420337
M. Wt: 178.23g/mol
InChI Key: GKBHVBJQBYKUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl, methyl, amino, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play crucial roles in binding to active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

  • 3-amino-5-tert-butyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
  • tert-butyl 5-aminopyrazolo[4,3-b]pyridine-6-carboxylates

Uniqueness: 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23g/mol

IUPAC Name

5-amino-1-tert-butyl-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C9H14N4/c1-6-7(5-10)8(11)13(12-6)9(2,3)4/h11H2,1-4H3

InChI Key

GKBHVBJQBYKUHL-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)N)C(C)(C)C

Canonical SMILES

CC1=NN(C(=C1C#N)N)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 1-ethoxyethylidene malononitrile (68.0 g, 0.5 mol), tert-butylhydrazine hydrochloride (62.3 g, 0.5 mol) in ethanol (500 ml) was added triethylamine (70 ml, 0.5 mol). The reaction mixture was stirred at room temperature for 2 hours, cooled in an ice-bath and a solid was collected by filtration and was washed with ether. The mother liquor was concentrated and the solid residue was recrystallized from ethanol. The two solid fractions were combined and dried at 65° C. in high vacuum for 24 hours to afford 132 g of 1-tert-butyl-3-methyl-5-amino-1H-pyrazole-4-carbonitrile as a white solid which is contaminated with triethylamine hydrochloride (approximately 2/3 mol).
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
62.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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